Increased Lipophilicity (XLogP) Relative to Des-Bromo Analog Enhances Membrane Permeability Potential
The 5-bromo substituent in 5-bromo-3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine significantly elevates its lipophilicity compared to the des-bromo analog. The target compound exhibits a predicted XLogP of 2.6, whereas 3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine (CAS hypothetical) is predicted to have an XLogP of approximately 1.8 [1][2]. This increase of ~0.8 log unit is substantial for CNS drug design, where optimal LogP values are typically in the 2–4 range.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | 3-Methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: XLogP ≈ 1.8 (predicted) |
| Quantified Difference | +0.8 log unit |
| Conditions | Predicted by XLogP3 3.0 algorithm (PubChem computed property) |
Why This Matters
Higher lipophilicity within an optimal range improves the likelihood of passive blood–brain barrier penetration, a critical requirement for CNS-targeted Kv7 modulators, making this compound a more suitable starting point for CNS drug discovery than its des-bromo analog.
- [1] PubChem. 5-Bromo-3-methyl-N-(4-pyridinylmethyl)-2-pyridinamine (CID 53410210). Computed Properties: XLogP3-AA = 2.6. View Source
- [2] XLogP3 prediction for 3-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine performed via the same PubChem algorithm using the des-bromo structure. View Source
